

phenytoin sodium therapeutic range and therapeutic drug monitoring

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Compound Focus: Phenytoin Sodium

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Therapeutic Range & Pharmacokinetics

The table below outlines the established therapeutic range and fundamental pharmacokinetic parameters for phenytoin.

Parameter	Standard Value / Range	Notes & Clinical Implications
Therapeutic Range (Total) [1] [2]	10 - 20 µg/mL (mg/L)	Effective for tonic-clonic and complex partial seizures.
Therapeutic Range (Unbound) [2]	1 - 2 µg/mL	Pharmacologically active fraction; critical to monitor in conditions with altered protein binding.
Toxic Level	>20 µg/mL	Neurotoxic effects become increasingly probable above this level [2].
Protein Binding [2] [3]	~90%	Highly bound to albumin. Reduced binding in hypoalbuminemia, renal failure, or uremia increases free fraction [1] [2].

Parameter	Standard Value / Range	Notes & Clinical Implications
Elimination Half-Life [3]	7 - 42 hours (average 22 hrs)	Exhibits non-linear (zero-order) kinetics at higher concentrations, meaning small dose increases can lead to disproportionate rises in serum levels [2] [3].
Time to Peak (Oral, IR) [3]	1.5 - 3 hours	Absorption can be delayed in acute overdose situations [2].
Bioavailability (Oral Capsules) [4]	~90%	Important when switching between intravenous (100% bioavailable) and oral formulations [4].

Protocol for Therapeutic Drug Monitoring

Phenytoin TDM is not routinely required for all patients but is essential in specific clinical scenarios to guide dosing and ensure safety [1].

When to Monitor

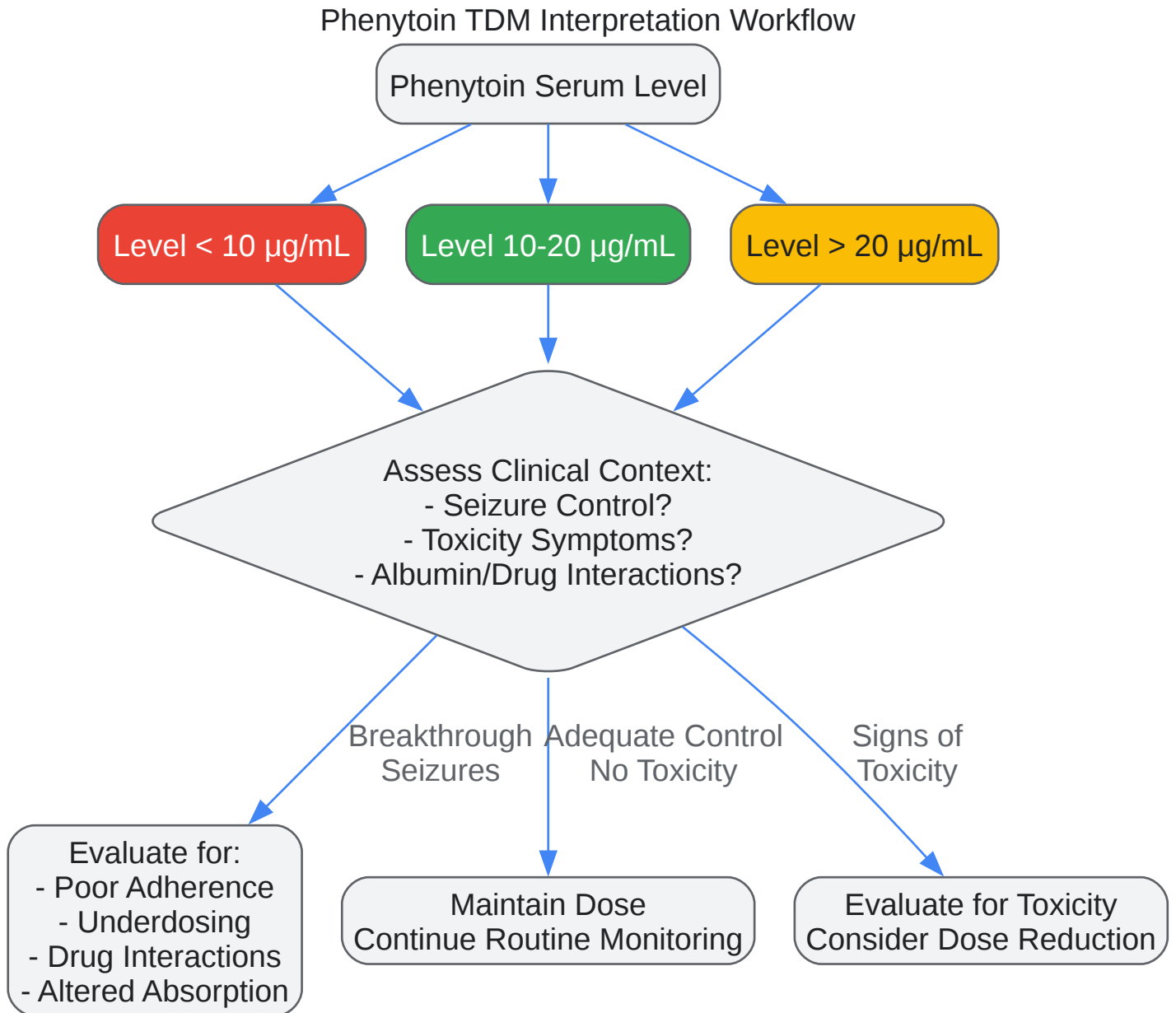
Drug level monitoring should be considered in the following situations [1]:

- **Assessment of Adherence:** To confirm patient compliance with the prescribed regimen.
- **Unexplained Loss of Seizure Control:** To determine if levels are sub-therapeutic.
- **Suspected Toxicity:** When clinical signs of toxicity are present.
- **Dose Adjustment:** After any change in phenytoin dosage.
- **Pharmacokinetic Interaction:** When starting or stopping interacting drugs.
- **Onset of Specific Conditions:** During pregnancy, organ failure (liver/renal), or status epilepticus.

Specimen Collection & Interpretation

- **Trough Level:** The optimal time for blood sampling is immediately before the next dose (trough level) [1].
- **Steady State:** Allow at least **5 to 7 days** after a dose change before checking a level to ensure steady-state concentrations have been achieved, due to its long and variable half-life.

The diagram below illustrates the core workflow for interpreting phenytoin serum levels and key clinical decision points.



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Decision workflow for phenytoin TDM integrates level with clinical context.

Key Methodologies & Clinical Considerations

Correcting for Altered Protein Binding

In patients with **hypoalbuminemia** or **renal impairment**, the measured total phenytoin level can be misleadingly low because the unbound (active) fraction is increased. In such cases, monitoring unbound (free) phenytoin levels is clinically more relevant [2] [3]. The following formula (Sheiner-Tozer equation) can provide an adjusted phenytoin level, though its use in clinical practice is limited [2]:

Adjusted Phenytoin Concentration = (Measured Total Phenytoin Concentration) / [(0.2 × Albumin) + 0.1]

Critical Drug Interactions

Phenytoin is metabolized by the hepatic cytochrome P450 system (primarily CYP2C9 and CYP2C19) and is also a potent enzyme inducer. This leads to numerous interactions [2] [3]:

- **Inhibitors (Increase Phenytoin Levels):** Amiodarone, fluconazole, metronidazole, sodium valproate, cotrimoxazole, chloramphenicol.
- **Inducers (Decrease Phenytoin Levels):** Carbamazepine, rifampin, chronic alcohol use.
- **Protein-Binding Displacers:** Valproic acid increases the free fraction of phenytoin.
- **Phenytoin as an Inducer:** Phenytoin can reduce the efficacy of many drugs, including oral contraceptives, warfarin, and many chemotherapeutic agents.

Toxicity and Adverse Effect Management

Neurotoxicity

Signs of neurotoxicity are concentration-dependent [2] [3]:

Serum Concentration (µg/mL)	Observed Signs & Symptoms
10-20	Occasional mild nystagmus
20-30	Nystagmus
30-40	Ataxia, slurred speech, tremor, nausea, vomiting

Serum Concentration ($\mu\text{g/mL}$)	Observed Signs & Symptoms
40-50	Lethargy, confusion, hyperactivity
>50	Coma, seizures

Other Notable Adverse Effects

- **Dermatological:** Severe reactions like **Stevens-Johnson syndrome** and toxic epidermal necrolysis. Screening for the **HLA-B*1502** allele in Han Chinese and Thai patients is recommended before initiation [1].
- **Chronic Use:** Can lead to peripheral neuropathy, megaloblastic anemia (due to folate deficiency), decreased bone mineral content (osteomalacia), and gingival hyperplasia [2].
- **Intravenous Administration:** Risk of **cardiovascular collapse** (hypotension, bradycardia) if infused too rapidly (must not exceed 50 mg/minute) and **purple glove syndrome** [2].

Management of Toxicity

There is no specific antidote. Management is primarily **supportive care**, including [2]:

- Discontinuation of phenytoin.
- Activated charcoal can be considered for recent acute ingestion.
- Hemodialysis is generally not effective due to high protein binding.

Formulation and Bioequivalence Alert

A critical practical consideration is that different phenytoin products are **not bioequivalent**.

- **Phenytoin Sodium Salt** (used in capsules and injectables) contains about 92% phenytoin acid.
- **Phenytoin Acid** (used in chewable tablets and suspensions) is 100% active drug.

Switching between formulations without dose adjustment can lead to toxicity or loss of efficacy. Patients should be maintained on a specific manufacturer's product [1] [4].

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